molecular formula C11H17N B2534823 (2R)-2-(2,5-dimethylphenyl)propan-1-amine CAS No. 2248175-02-0

(2R)-2-(2,5-dimethylphenyl)propan-1-amine

Cat. No. B2534823
CAS RN: 2248175-02-0
M. Wt: 163.264
InChI Key: MXMUUCHDVKEPLH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(2,5-dimethylphenyl)propan-1-amine, also known as Dexmedetomidine, is a highly selective α2-adrenergic receptor agonist that is commonly used in clinical anesthesia and sedation. This chemical compound is a chiral molecule that has two enantiomers, (S)-dexmedetomidine and (R)-dexmedetomidine, with (R)-dexmedetomidine being the active form.

Mechanism of Action

(2R)-2-(2,5-dimethylphenyl)propan-1-amineine works by selectively binding to α2-adrenergic receptors in the central nervous system, leading to a decrease in sympathetic activity and an increase in parasympathetic activity. This results in sedation, analgesia, and anxiolysis.
Biochemical and Physiological Effects:
(2R)-2-(2,5-dimethylphenyl)propan-1-amineine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and cardiac output, while increasing stroke volume and peripheral vascular resistance. (2R)-2-(2,5-dimethylphenyl)propan-1-amineine also has anti-inflammatory effects and has been shown to reduce cytokine production.

Advantages and Limitations for Lab Experiments

(2R)-2-(2,5-dimethylphenyl)propan-1-amineine has several advantages for use in laboratory experiments. It has a short half-life, which allows for rapid onset and offset of its effects. It is also highly selective for α2-adrenergic receptors, which reduces the risk of off-target effects. However, dexmedetomidine can cause respiratory depression and bradycardia, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on dexmedetomidine. One area of interest is the potential use of dexmedetomidine in the treatment of postoperative delirium. Another area of interest is the use of dexmedetomidine in combination with other drugs for enhanced sedation and analgesia. Finally, there is ongoing research into the neuroprotective effects of dexmedetomidine in the treatment of traumatic brain injury and stroke.

Synthesis Methods

The synthesis of (R)-dexmedetomidine involves a multi-step process that includes the resolution of racemic dexmedetomidine, followed by the separation of the (R)-enantiomer. The resolution of racemic dexmedetomidine can be achieved by using chiral stationary phases, such as high-performance liquid chromatography (HPLC). The (R)-enantiomer can be isolated by further purification using recrystallization or HPLC.

Scientific Research Applications

(2R)-2-(2,5-dimethylphenyl)propan-1-amineine has been extensively studied for its clinical applications, such as sedation, analgesia, and anesthesia. In addition, recent studies have shown its potential use in the treatment of various medical conditions, such as hypertension, anxiety, and delirium. (2R)-2-(2,5-dimethylphenyl)propan-1-amineine has also been investigated for its neuroprotective effects in the treatment of traumatic brain injury and stroke.

properties

IUPAC Name

(2R)-2-(2,5-dimethylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8-4-5-9(2)11(6-8)10(3)7-12/h4-6,10H,7,12H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMUUCHDVKEPLH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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